Butanoic acid, 2-hydroxy-3-methyl-, 2-(trimethylsilyl)ethyl ester, (S)-
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Overview
Description
Butanoic acid, 2-hydroxy-3-methyl-, 2-(trimethylsilyl)ethyl ester, (S)- is a specialized organic compound with a unique structure that includes a butanoic acid backbone, a hydroxy group, a methyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-hydroxy-3-methyl-, 2-(trimethylsilyl)ethyl ester, (S)- typically involves the esterification of 2-hydroxy-3-methylbutanoic acid with 2-(trimethylsilyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-hydroxy-3-methyl-, 2-(trimethylsilyl)ethyl ester, (S)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, amines, or alcohols under appropriate conditions.
Major Products
Oxidation: Formation of 2-oxo-3-methylbutanoic acid derivatives.
Reduction: Formation of 2-hydroxy-3-methylbutanol derivatives.
Substitution: Formation of various substituted butanoic acid esters.
Scientific Research Applications
Butanoic acid, 2-hydroxy-3-methyl-, 2-(trimethylsilyl)ethyl ester, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butanoic acid, 2-hydroxy-3-methyl-, 2-(trimethylsilyl)ethyl ester, (S)- exerts its effects involves interactions with various molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester
- Butanoic acid, 2-hydroxy-, ethyl ester
- Butanoic acid, 3-hydroxy-, ethyl ester
Uniqueness
Butanoic acid, 2-hydroxy-3-methyl-, 2-(trimethylsilyl)ethyl ester, (S)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and modify its reactivity compared to similar compounds without the trimethylsilyl group.
Properties
CAS No. |
185448-87-7 |
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Molecular Formula |
C10H22O3Si |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
2-trimethylsilylethyl (2S)-2-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C10H22O3Si/c1-8(2)9(11)10(12)13-6-7-14(3,4)5/h8-9,11H,6-7H2,1-5H3/t9-/m0/s1 |
InChI Key |
CDANEXXWUCMROT-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC[Si](C)(C)C)O |
Canonical SMILES |
CC(C)C(C(=O)OCC[Si](C)(C)C)O |
Origin of Product |
United States |
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